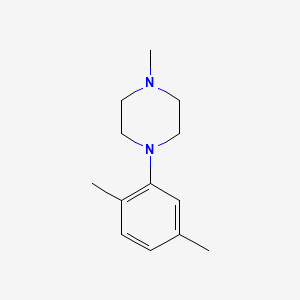
(3-Chlorophenyl)(4-fluorophenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)(4-fluorophenyl)sulfane is an organic compound that features both chlorine and fluorine substituents on a phenyl ring, connected through a sulfane (sulfur) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-fluorophenyl)sulfane typically involves the reaction of 3-chlorophenyl thiol with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-Chlorophenyl)(4-fluorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (3-Chlorophenyl)(4-fluorophenyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of halogenated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Halogenated compounds often exhibit interesting biological activities, and this compound may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of more complex molecules.
作用机制
The mechanism of action of (3-Chlorophenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets through its halogenated phenyl groups and sulfane linkage. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
Bis(4-fluorophenyl) sulfone: This compound features two fluorophenyl groups connected through a sulfone linkage and is used in similar applications.
(4-Chlorobenzyl)(3-fluorophenyl)sulfane: This compound has a similar structure but with a different substitution pattern on the phenyl rings.
Uniqueness
(3-Chlorophenyl)(4-fluorophenyl)sulfane is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl rings. This unique arrangement can lead to distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.
属性
分子式 |
C12H8ClFS |
|---|---|
分子量 |
238.71 g/mol |
IUPAC 名称 |
1-chloro-3-(4-fluorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8ClFS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H |
InChI 键 |
HOHQDTXTYNQYNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


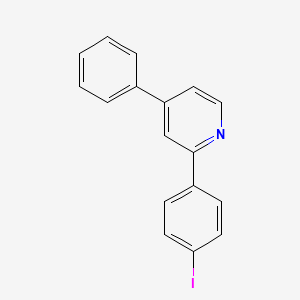
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
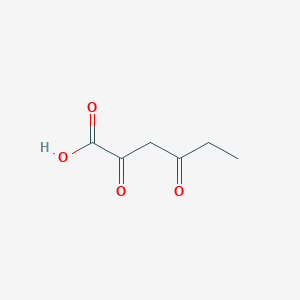


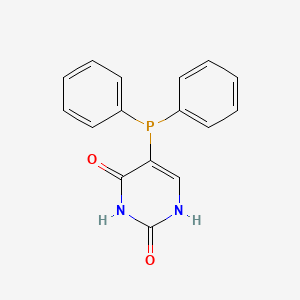
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
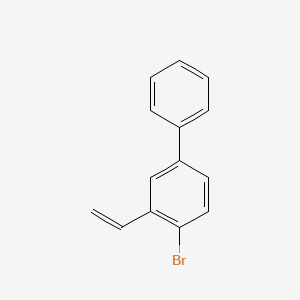
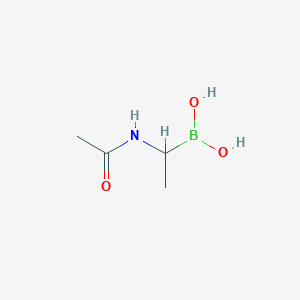
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
